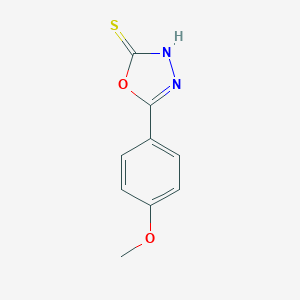

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

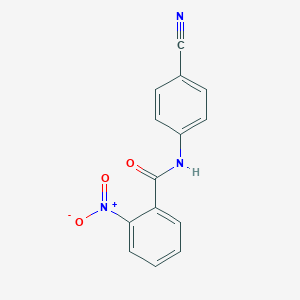

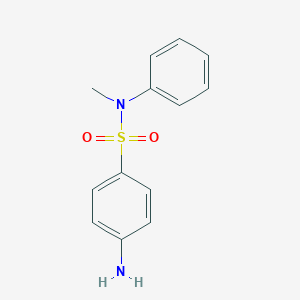

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (MPODT) is a novel organosulfur compound that has been studied for its potential applications in scientific research. MPODT has a unique chemical structure that makes it a versatile compound for use in various laboratory experiments. MPODT is a sulfur-containing heterocyclic compound that can be synthesized in the laboratory. It is an important compound for scientific research due to its potential applications in the fields of chemistry, biochemistry, pharmacology, and medicine.

Safety and Hazards

将来の方向性

Future research could focus on defining a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15, as suggested by a study on related compounds . Further studies could also explore the synthesis, characterization, and potential applications of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol.

作用機序

Target of Action

Similar compounds have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .

Mode of Action

It’s suggested that similar compounds inhibit their targets in a substrate-specific manner . This could mean that the compound interacts with its target, altering its function and leading to changes in the cellular processes that the target is involved in .

Biochemical Pathways

Similar compounds have been found to inhibit the activity of15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme involved in the metabolism of fatty acids, particularly linoleic acid and arachidonic acid . Inhibition of ALOX15 could potentially affect these metabolic pathways and their downstream effects .

Pharmacokinetics

Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion . These properties can significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been found to exhibit antitumor activity . This suggests that 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol could potentially have similar effects.

特性

IUPAC Name |

5-(4-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-12-7-4-2-6(3-5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHZJAXROLHKEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350580 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

CAS RN |

23766-26-9 |

Source

|

| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes the S-substituted derivatives of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol potentially interesting for antibacterial drug development?

A1: The research paper ["S‐Substituted Oxadiazoles: A Multi‐Faceted Approach to Synthesis, Enzyme Inhibition, and Antibacterial Properties" []] investigated a series of S-substituted derivatives of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol for their antibacterial activity. The study found that these derivatives demonstrated promising inhibitory activity against both Gram-negative and Gram-positive bacteria, including strains like P. aeruginosa, E. coli, K. pneumoniae, S. typhi, S. aureus, and B. subtilis []. Notably, some derivatives showed high selectivity and potency against S. typhi []. This selective activity against specific bacterial strains makes these derivatives particularly interesting for further exploration as potential antibacterial agents.

Q2: How do the S-substituted derivatives of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol compare to existing antibacterial drugs in terms of efficacy?

A2: The study compared the antibacterial activity of the synthesized derivatives to ciprofloxacin, a commonly used broad-spectrum antibiotic []. While the research indicated potent inhibitory activity of the derivatives against the tested bacterial strains, direct comparisons of efficacy are difficult to establish without further investigation into factors like minimum inhibitory concentrations (MIC) and in vivo studies []. Further research is needed to determine if these derivatives offer advantages over existing antibiotics in terms of efficacy, spectrum of activity, or resistance development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)

![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)

![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)